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Compound of Interest

Compound Name: Hexadecanenitrile

Cat. No.: B1595508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

Hexadecanenitrile (also known as Palmitonitrile), a long-chain fatty nitrile. The document

presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data

in a structured format, accompanied by detailed experimental protocols. This information is

crucial for the identification, characterization, and quality control of Hexadecanenitrile in

research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Hexadecanenitrile. Note that

the NMR data are predicted based on established principles of spectroscopy, as high-

resolution, fully assigned spectra for this compound are not readily available in public

databases. This is common for simple long-chain aliphatic molecules due to significant signal

overlap.

1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 2.32 Triplet (t) 2H -CH₂-CN (α-protons)

~ 1.65 Quintet (p) 2H
-CH₂-CH₂-CN (β-

protons)

~ 1.25 Multiplet (m) 24H
-(CH₂)₁₂- (bulk

methylene protons)

~ 0.88 Triplet (t) 3H
CH₃- (terminal methyl

protons)

1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm Assignment

~ 119.8 -CN (Nitrile Carbon)

~ 31.9
-(CH₂)ₙ- (Methylene carbons near the end of the

chain)

~ 29.7 - 29.1 -(CH₂)ₙ- (Bulk methylene carbons)

~ 25.4 -CH₂-CH₂-CN (β-carbon)

~ 22.7 CH₃-CH₂-

~ 17.2 -CH₂-CN (α-carbon)

~ 14.1 CH₃- (Terminal methyl carbon)

1.3. Infrared (IR) Spectroscopy

Key IR Absorption Bands (Liquid Film)
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Wavenumber (cm⁻¹) Intensity Assignment

2925 Strong C-H Asymmetric Stretch (CH₂)

2855 Strong C-H Symmetric Stretch (CH₂)

2247 Strong, Sharp C≡N Stretch (Nitrile)

1465 Medium C-H Bend (Scissoring, CH₂)

722 Weak
C-H Bend (Rocking, -(CH₂)ₙ-

where n > 4)

1.4. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Data

m/z Relative Intensity Assignment

237 Low [M]⁺ (Molecular Ion)

222 Low [M-CH₃]⁺

194 Low [M-C₃H₇]⁺

55 High Alkyl fragments

41 High

[C₃H₅]⁺, often characteristic of

long-chain nitriles via

McLafferty rearrangement

Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like Hexadecanenitrile.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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